molecular formula C15H15N7O3S B10959870 4-{[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol

4-{[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B10959870
M. Wt: 373.4 g/mol
InChI Key: MUFLDFOINJICBM-UBKPWBPPSA-N
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Description

4-{[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of heterocyclic compounds It features a triazole ring, a pyrazole ring, and various functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, including the formation of the triazole and pyrazole rings, followed by the introduction of the functional groups. The synthetic route may involve the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyrazole Ring: This step may involve the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Introduction of Functional Groups: The methoxy, nitro, and methylidene groups can be introduced through various substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with different functional groups.

Scientific Research Applications

4-{[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol shares similarities with other heterocyclic compounds, such as imidazoles and pyrazoles.
  • Imidazoles: Known for their broad range of biological activities, including antimicrobial and anticancer properties.

    Pyrazoles: Also exhibit various biological activities and are used in the development of pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15N7O3S

Molecular Weight

373.4 g/mol

IUPAC Name

4-[(E)-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H15N7O3S/c1-10-18-19-15(26)21(10)17-6-11-3-4-14(25-2)12(5-11)8-20-9-13(7-16-20)22(23)24/h3-7,9H,8H2,1-2H3,(H,19,26)/b17-6+

InChI Key

MUFLDFOINJICBM-UBKPWBPPSA-N

Isomeric SMILES

CC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OC)CN3C=C(C=N3)[N+](=O)[O-]

Canonical SMILES

CC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OC)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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